1-Boc-4-(3-amino-6-bromopyrazin-2-YL)piperazine
Overview
Description
1-Boc-4-(3-amino-6-bromopyrazin-2-yl)piperazine is a chemical compound with the molecular formula C13H20BrN5O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a bromopyrazinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(3-amino-6-bromopyrazin-2-yl)piperazine typically involves multiple steps. One common method includes the following steps:
Protection of Piperazine: The piperazine ring is protected by introducing a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Bromination of Pyrazine: The pyrazine ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Amination: The brominated pyrazine is then reacted with an amine to introduce the amino group.
Coupling Reaction: Finally, the protected piperazine and the bromopyrazinyl compound are coupled together under suitable conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-(3-amino-6-bromopyrazin-2-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro or nitroso derivatives, while reduction can convert it to an alkylamine.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazinyl derivatives, while oxidation and reduction reactions can produce nitro, nitroso, or alkylamine derivatives.
Scientific Research Applications
1-Boc-4-(3-amino-6-bromopyrazin-2-yl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and oncological pathways.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Boc-4-(3-amino-6-bromopyrazin-2-yl)piperazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromopyrazinyl group can engage in halogen bonding, while the amino group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-4-(3-amino-6-chloropyrazin-2-yl)piperazine
- 1-Boc-4-(3-amino-6-fluoropyrazin-2-yl)piperazine
- 1-Boc-4-(3-amino-6-iodopyrazin-2-yl)piperazine
Uniqueness
1-Boc-4-(3-amino-6-bromopyrazin-2-yl)piperazine is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding properties. This makes it distinct from its chloro, fluoro, and iodo analogs, which have different electronic and steric effects.
Properties
IUPAC Name |
tert-butyl 4-(3-amino-6-bromopyrazin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN5O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)11-10(15)16-8-9(14)17-11/h8H,4-7H2,1-3H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDVAJMXKQFLJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CN=C2N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676929 | |
Record name | tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479685-13-7 | |
Record name | tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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